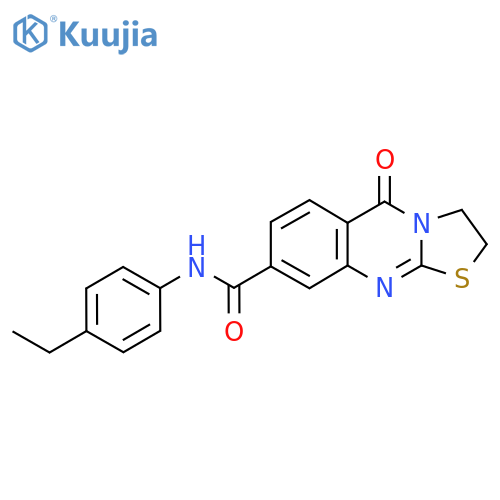Cas no 1251603-82-3 (N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide)

1251603-82-3 structure
商品名:N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide
- N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide
- VU0624183-1
- N-(4-ethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
- AKOS024484934
- 1251603-82-3
- N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
- F3406-6924
-
- インチ: 1S/C19H17N3O2S/c1-2-12-3-6-14(7-4-12)20-17(23)13-5-8-15-16(11-13)21-19-22(18(15)24)9-10-25-19/h3-8,11H,2,9-10H2,1H3,(H,20,23)
- InChIKey: JSIOIRBDUYZEBH-UHFFFAOYSA-N
- ほほえんだ: S1C2=NC3C=C(C(NC4C=CC(=CC=4)CC)=O)C=CC=3C(N2CC1)=O
計算された属性
- せいみつぶんしりょう: 351.10414797g/mol
- どういたいしつりょう: 351.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 571
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 87.1Ų
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3406-6924-2mg |
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |
1251603-82-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3406-6924-5mg |
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |
1251603-82-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3406-6924-5μmol |
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |
1251603-82-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3406-6924-3mg |
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |
1251603-82-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3406-6924-4mg |
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |
1251603-82-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3406-6924-1mg |
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |
1251603-82-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3406-6924-2μmol |
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |
1251603-82-3 | 2μmol |
$57.0 | 2023-09-10 |
N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide 関連文献
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
1251603-82-3 (N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide) 関連製品
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 2039-76-1(3-Acetylphenanthrene)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
